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Compound of Interest

Compound Name: GSK239512

Cat. No.: B1672371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy of GSK239512, a

potent and selective histamine H3 receptor antagonist/inverse agonist, across different patient

populations. GSK239512 has been investigated for its potential to treat cognitive impairment in

Alzheimer's disease and schizophrenia, as well as for its remyelinating properties in multiple

sclerosis. This document summarizes key clinical trial data, compares its performance with

relevant alternatives, and provides detailed experimental protocols to support further research

and development.

Mechanism of Action: Modulating
Neurotransmission through H3 Receptor
Antagonism
GSK239512 acts as an antagonist/inverse agonist at the histamine H3 receptor.[1] This

receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting

the release of histamine.[1] By blocking this receptor, GSK239512 increases the release of

histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine,

which are crucial for cognitive processes like attention, learning, and memory.[2][3] The H3

receptor is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, leading to a

decrease in cyclic AMP (cAMP).[4] Antagonism of the H3 receptor reverses this effect, thereby

modulating downstream signaling pathways.[4]
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Caption: Simplified signaling pathway of GSK239512.
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Clinical Efficacy in Alzheimer's Disease
A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and

safety of GSK239512 as a monotherapy in 196 subjects with mild-to-moderate Alzheimer's

disease.[5] The primary endpoints were the change from baseline in the Episodic Memory and

Executive Function/Working Memory composite scores from the CogState neuropsychological

test battery at Week 16.[5]

Outcome
Measure

GSK239512 Placebo
Effect Size
(ES)

p-value

Episodic Memory

(CogState)
Improvement

Less

Improvement
0.35 0.0495

Executive

Function/Workin

g Memory

(CogState)

No significant

improvement

No significant

improvement
- NS

ADAS-Cog
No significant

change

No significant

change
- NS

Table 1: Efficacy of GSK239512 in Mild-to-Moderate Alzheimer's Disease.[5]

While GSK239512 demonstrated a statistically significant improvement in episodic memory, it

did not show a benefit in executive function or on the Alzheimer's Disease Assessment Scale-

Cognitive Subscale (ADAS-Cog).[5] The most common adverse events were headache,

dizziness, and sleep disturbances.[5]

Comparison with Standard of Care: Donepezil
Donepezil, an acetylcholinesterase inhibitor, is a standard treatment for mild to moderate

Alzheimer's disease. Clinical trials have shown that donepezil produces modest improvements

in cognitive function as measured by the ADAS-Cog.[6][7][8] In a 24-week trial, patients treated

with 5 mg/day and 10 mg/day of donepezil showed a significant improvement in ADAS-Cog

scores compared to placebo.[8] While a direct head-to-head trial is unavailable, the lack of a

significant effect of GSK239512 on the ADAS-Cog suggests that its cognitive-enhancing effects

may be more selective than those of donepezil.
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Clinical Efficacy in Schizophrenia
The efficacy of GSK239512 for cognitive impairment associated with schizophrenia was

assessed in a Phase II exploratory, randomized, double-blind, placebo-controlled study

involving 50 stable outpatients on antipsychotic therapy.[9] The primary endpoint was the

CogState Schizophrenia Battery (CSSB) Composite Score.[9]

Outcome
Measure

GSK239512 Placebo
Effect Size
(ES)

95% CI

CSSB

Composite Score

Small positive

effect
- 0.29 -0.40, 0.99

CSSB

Processing

Speed

- Favored -0.46 -

MATRICS

Consensus

Cognitive Battery

Neutral/Favored

Placebo
- - -

Table 2: Efficacy of GSK239512 in Cognitive Impairment in Schizophrenia.[9]

GSK239512 was associated with a small positive effect on the overall cognitive score but did

not show a broad beneficial effect across all cognitive domains, with processing speed favoring

the placebo group.[9] The effects on the MATRICS Consensus Cognitive Battery (MCCB) were

mostly neutral or favored placebo.[9] The drug was generally well-tolerated.[9]

Comparison with Atypical Antipsychotics
Atypical antipsychotics are the standard of care for managing psychotic symptoms in

schizophrenia. While their primary efficacy is on positive symptoms, their effects on cognitive

deficits are modest at best. Some studies have suggested that certain atypical antipsychotics,

like olanzapine, may improve specific cognitive domains, such as verbal learning and memory.

[10][11] However, a direct comparison of the cognitive effects of GSK239512 and atypical

antipsychotics using the same comprehensive cognitive batteries is not available. The small

and selective effect of GSK239512 on cognition in schizophrenia patients already receiving

antipsychotics suggests a limited adjunctive role in this patient population.
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Potential in Relapsing-Remitting Multiple Sclerosis
(RRMS)
A Phase II, randomized, single-blind, placebo-controlled study investigated the potential of

GSK239512 to promote remyelination in 131 patients with RRMS.[12] The co-primary

endpoints were the mean changes in post-lesion magnetization transfer ratio (MTR), a marker

of myelination.[12]

Outcome Measure
(Change in Normalized
MTR)

Effect Size (ES)
90% Confidence Interval
(CI)

Gadolinium-Enhanced (GdE)

Lesions
0.344 0.018, 0.671

Delta-MTR Defined Lesions 0.243 -0.112, 0.598

Table 3: Remyelinating Activity of GSK239512 in RRMS.[12]

GSK239512 was associated with a small positive effect on remyelination in GdE lesions.[12]

The overall incidence of adverse events was similar to placebo, although insomnia was more

common with GSK239512.[12] These findings suggest a potential novel therapeutic avenue for

promoting myelin repair in MS.

Experimental Protocols
Alzheimer's Disease Study (Grove et al., 2014)

Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled,

parallel-group study.[5]

Participants: 196 subjects with a diagnosis of probable mild-to-moderate Alzheimer's disease

(Mini-Mental State Examination [MMSE] score of 16-24).[5]

Intervention: Oral GSK239512 (n=97) or placebo (n=99) once daily. GSK239512 was titrated

up from 10µg to a maximum of 80µg over 4 weeks, followed by a 12-week maintenance

phase.[5]
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Outcome Measures: The co-primary efficacy endpoints were the change from baseline in the

CogState Episodic Memory and Executive Function/Working Memory composite scores at

Week 16. Secondary endpoints included the ADAS-Cog and other clinical measures.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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